2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone
Description
This compound features a biphenyl-4-yloxy group linked via an ethanone bridge to a piperazine ring substituted with a (4-methoxyphenoxy)acetyl moiety. Its design integrates structural motifs common in central nervous system (CNS) targeting agents, leveraging the biphenyl group for hydrophobic interactions and the piperazine-acetyl linkage for receptor binding modulation . The 4-methoxyphenoxy substituent may enhance solubility and influence electron affinity (EA), a critical parameter in antidopaminergic activity .
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H28N2O5/c1-32-23-11-13-25(14-12-23)34-20-27(31)29-17-15-28(16-18-29)26(30)19-33-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
InChI Key |
XMRFLRITIBVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Biphenyl-4-yloxyethyl Intermediate
The biphenyl-4-yloxyethyl segment is synthesized through nucleophilic substitution between 4-hydroxybiphenyl and bromoethyl acetate. Sodium hydride (NaH) in toluene facilitates deprotonation, enabling the oxygen atom to attack the electrophilic carbon of bromoethyl acetate. Optimal yields (72–78%) are achieved at 0–5°C to minimize side reactions.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxybiphenyl | 1.0 equiv | Nucleophile |
| Bromoethyl acetate | 1.2 equiv | Electrophile |
| Sodium hydride | 1.5 equiv | Base |
| Toluene | Solvent | Reaction medium |
Piperazine Functionalization
The piperazine ring is functionalized using 4-methoxyphenoxyacetyl chloride. This step employs dichloromethane (DCM) as the solvent and triethylamine (TEA) to neutralize HCl byproducts. Stirring at room temperature for 12 hours yields the acetylated piperazine derivative (65–70% yield).
Critical Parameters
-
Temperature : 25°C prevents thermal degradation of the acyl chloride.
-
Stoichiometry : A 10% excess of acyl chloride ensures complete piperazine acetylation.
One-Pot Sequential Alkylation-Acylation
Simultaneous Alkylation and Acylation
This method combines biphenyl-4-yloxyethyl bromide with piperazine and 4-methoxyphenoxyacetyl chloride in a single reactor. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enabling reactions in a biphasic water-DCM system.
Advantages
-
Reduced Purification Steps : Intermediates remain in solution, minimizing isolation losses.
-
Yield Improvement : Overall yield increases to 58–63% compared to stepwise approaches.
Limitations
-
Selectivity Issues : Competing reactions may occur without precise stoichiometric control.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Piperazine Activation
Wang resin-functionalized piperazine serves as the scaffold. The biphenyl-4-yloxyethyl group is introduced via Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent acylation with 4-methoxyphenoxyacetic acid completes the synthesis.
Key Metrics
| Parameter | Value |
|---|---|
| Coupling Efficiency | 85–90% per step |
| Purity (HPLC) | >95% |
| Total Yield | 40–45% |
Cleavage and Final Isolation
Trifluoroacetic acid (TFA) in DCM cleaves the product from the resin. Lyophilization produces the free base, which is recrystallized from ethyl acetate/hexane.
Enzymatic Acetylation for Green Chemistry
Lipase-Catalyzed Acylation
Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the piperazine intermediate using vinyl acetate as the acyl donor. This method eliminates harsh acids/bases and operates at 37°C in tert-butyl methyl ether.
Performance Data
Environmental Impact
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Stepwise Coupling | 65–70 | Industrial | 12,500 |
| One-Pot Synthesis | 58–63 | Pilot-scale | 9,800 |
| Solid-Phase | 40–45 | Lab-scale | 23,000 |
| Enzymatic | 75–80 | Pilot-scale | 7,200 |
Purity and Byproduct Profiles
-
HPLC Analysis : Enzymatic methods produce fewer impurities (<2%) compared to chemical routes (5–8%).
-
Major Byproducts :
-
N-Acetylpiperazine (chemical methods).
-
Unreacted vinyl acetate (enzymatic).
-
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including:
- Epoxide Ring Opening : The oxirane ring can open via nucleophilic attack, leading to the formation of new carbon-oxygen bonds.
- Substitution Reactions : The phenyl groups can undergo substitution reactions (e.g., halogenation, nitration) due to their electron-rich nature.
- Common Reagents and Conditions : Epoxide ring opening often involves nucleophiles (e.g., amines, alcohols) in the presence of acids or bases.
- Major Products : The products depend on the specific reaction conditions, but hydrolysis of the epoxide could yield a carboxylic acid derivative.
Scientific Research Applications
Pharmacological Potential
Preliminary studies indicate that compounds similar to 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone may interact with various biological targets, suggesting potential applications in pharmacology. These interactions could lead to the development of new therapeutic agents aimed at treating conditions such as cancer, inflammation, and neurological disorders.
Case Studies
-
Anticancer Activity :
- Research has shown that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving similar piperazine derivatives demonstrated IC50 values indicating potent anticancer effects, suggesting that 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone may also possess similar properties .
- Neurological Disorders :
Chemical Synthesis and Modifications
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone can be achieved through several synthetic routes, emphasizing the need for precise control over reaction conditions to obtain the desired product. This complexity opens avenues for further chemical modifications that could enhance its biological activity or selectivity towards specific targets.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities and potential applications. The following table summarizes notable compounds related to 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Structure | Active metabolite of bisphenol A; regulates apoptosis pathways. |
| 2-(1,1’-biphenyl-4-yloxy)-2-methylpropanoic acid | Structure | Potential applications in anti-inflammatory therapies. |
| 2-(Biphenyl-4-yl)propionic acid | Structure | Related compound with analgesic properties; used in pain management. |
These comparisons highlight the unique position of 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone within its chemical family and its potential for diverse applications.
Mechanism of Action
- The compound’s mechanism of action is not well-established. its epoxide functionality may interact with cellular nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Arylpiperazine Derivatives with Antipsychotic Activity
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone ():
- Structural Differences: The piperazine ring is substituted with 2-methoxyphenyl instead of 4-methoxyphenoxyacetyl.
- Pharmacological Profile : Exhibits dual anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) activity, with reduced catalepsy induction compared to typical antipsychotics.
- QSAR Insights : Higher predicted brain/blood partition coefficient (QPlogBB = 0.82) correlates with improved CNS penetration, while EA (−1.2 eV) aligns with antidopaminergic potency .
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone ():
- Structural Differences : 2,3-Dichlorophenyl substituent increases electron-withdrawing effects.
- Activity : Enhanced 5-HT2A affinity (Ki = 2.1 nM) but higher catalepsy risk due to stronger D2 binding (Ki = 8.5 nM).
Comparison to Target Compound :
Piperazine-Based Antiparasitic Agents
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) ():
- Structural Differences: Pyridine and trifluoromethylphenyl groups replace biphenyl-4-yloxy and 4-methoxyphenoxyacetyl.
- Activity: Inhibits Trypanosoma cruzi CYP51 (IC50 = 0.8 µM), comparable to posaconazole.
- Key Feature : The trifluoromethyl group enhances metabolic stability but reduces CNS penetration due to increased polarity .
Comparison to Target Compound :
| Parameter | Target Compound | UDO |
|---|---|---|
| Target Indication | CNS disorders | Chagas disease |
| LogP | ~3.5 (estimated) | 2.8 |
| Electron-Withdrawing Groups | 4-Methoxy (electron-donating) | Trifluoromethyl (electron-withdrawing) |
Sulfonyl and Sulfanyl Derivatives
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone ():
- Structural Differences : Sulfonyl group replaces acetyl linkage.
- Properties : Higher molecular weight (457.31 g/mol) and polarity (LogP = 2.1) due to sulfonyl moiety.
- Potential Use: Anticancer or anti-inflammatory applications, as sulfonyl groups enhance protein binding .
1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone ():
- Structural Differences : Sulfanyl group increases lipophilicity (LogP = 3.9).
- Activity : Unreported, but sulfanyl may modulate cytochrome P450 interactions .
Substituted Aromatic Variants
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone ():
- Structural Differences : Ethylphenyl and methoxyphenyl substituents replace biphenyl-4-yloxy.
- Pharmacokinetics : Increased lipophilicity (LogP = 3.8) may improve oral bioavailability but reduce aqueous solubility .
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride ():
- Structural Differences : Thiazole ring introduces heterocyclic diversity.
- Potential Use: Antiviral or antimicrobial activity due to thiazole’s nucleic acid interference .
Biological Activity
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone is a synthetic compound notable for its complex structure and potential biological activities. The compound integrates a biphenyl group, a piperazine moiety, and an acetylated methoxyphenoxy group, contributing to its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O4, with a molecular weight of approximately 398.46 g/mol. Its structure can be described as follows:
- Biphenyl Group : Provides hydrophobic characteristics.
- Piperazine Moiety : Known for its role in various biological activities, particularly in drug design.
- Methoxyphenoxy Group : Enhances solubility and potential interactions with biological targets.
Biological Activity Overview
Preliminary research indicates that 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone may exhibit several biological activities, including:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting tumor growth.
- Anti-inflammatory Properties : The structural components suggest potential modulation of inflammatory pathways.
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains.
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the interaction with specific receptors or enzymes plays a crucial role in its biological effects. For instance, the piperazine ring may facilitate binding to neurotransmitter receptors, while the biphenyl structure could enhance lipophilicity, aiding in membrane penetration.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Structure | Active metabolite of bisphenol A; regulates apoptosis pathways. |
| 2-(1,1’-biphenyl-4-yloxy)-2-methylpropanoic acid | Structure | Potential applications in anti-inflammatory therapies. |
| 2-(Biphenyl-4-yl)propionic acid | Structure | Related compound with analgesic properties; used in pain management. |
These compounds illustrate the diverse biological activities associated with biphenyl and piperazine derivatives.
Case Studies
- Antitumor Activity : A study investigating the effects of similar piperazine derivatives on cancer cell lines reported significant inhibition of cell proliferation at micromolar concentrations. The mechanisms involved apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research on related compounds indicated that they could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application in chronic inflammatory diseases.
- Antimicrobial Studies : Preliminary tests have shown that certain analogs exhibit bacteriostatic effects against Gram-positive bacteria, indicating potential for development as antimicrobial agents.
Q & A
Q. How is target engagement validated in complex biological systems (e.g., brain slice electrophysiology)?
- Methodological Answer :
- Brain slice recordings : Compound effects on NMDA-evoked currents in hippocampal CA1 neurons are measured via patch-clamp. EC values < 1 µM indicate potentiation .
- Microdialysis : Extracellular dopamine levels in prefrontal cortex monitored post-administration (5 mg/kg, i.p.) to confirm D partial agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
